

Demethoxyencecalin: A Technical Overview of its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Demethoxyencecalin

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalin is a naturally occurring chromene derivative, a class of organic compounds characterized by a benzopyran core structure. It has been isolated from various plant sources, notably from the sunflower (*Helianthus annuus*) and *Ageratina adenophora*.^{[1][2]} This compound has garnered interest in the scientific community for its potential biological activities, particularly its antifungal properties.^{[1][2]} Structurally, it is distinguished from its parent compound, encecalin, by the absence of a methoxy group at the C-7 position.^[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Demethoxyencecalin**, along with available information on its biological effects and the methodologies used for its study.

Physical and Chemical Properties

Demethoxyencecalin presents as a colorless transparent liquid or a white solid.^[1] It is soluble in organic solvents such as ethanol and methanol.^[3] The stability of **Demethoxyencecalin** under light and heat may be a consideration, as potential degradation pathways could exist.^[3] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₄ O ₂	[1][4][5]
Molecular Weight	202.25 g/mol	[1][2][5]
IUPAC Name	1-(2,2-dimethyl-2H-chromen-6-yl)ethanone	[4]
CAS Registry Number	19013-07-1	[2][4][5]
Appearance	Colorless Transparent Liquid or White Solid	[1]
Density	1.1 ± 0.1 g/cm ³	[4]
Boiling Point	329.8 ± 42.0 °C at 760 mmHg	[4]
Flash Point	147.7 ± 21.4 °C	[4]
Refractive Index	1.531	[4]
Water Solubility	60.26 mg/L @ 25 °C (estimated)	[4]
SMILES	<chem>CC(=O)c1ccc2c(c1)C=CC(C)(C)O2</chem>	[1]
InChI	InChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3	[1]
InChIKey	ZAJTXVHECZCXLH-UHFFFAOYSA-N	[1][4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **Demethoxyencecalin**.

- UV-Vis Spectroscopy: Chromenes like **Demethoxyencecalin** typically exhibit UV-Vis maxima between 270–290 nm.[3]

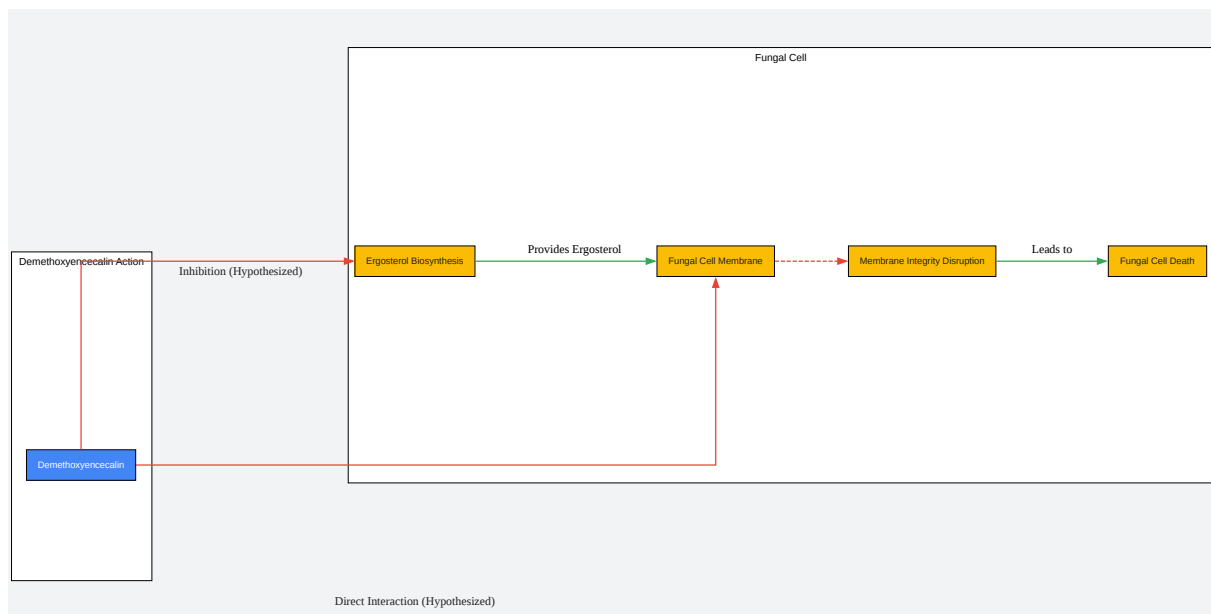
- Mass Spectrometry: Mass spectral fragmentation patterns are used for its identification. For glucosylated forms found in nature, a characteristic loss of the glucose moiety (162 amu) is observed.^[3]

Detailed NMR and IR spectral data are available through specialized databases.

Biological Activity and Signaling Pathways

The primary biological activity reported for **Demethoxyencecalin** is its antifungal action.^{[1][2]} While the specific molecular targets and signaling pathways of **Demethoxyencecalin** are not yet fully elucidated, the mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane integrity. This is often achieved by interfering with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, or by direct interaction with membrane components, leading to increased permeability and cell death.^{[6][7]}

As a member of the chromene class of compounds, **Demethoxyencecalin** may share mechanisms with other chromene derivatives, which have been reported to induce apoptosis and cell cycle arrest in cancer cells through various pathways, including the extrinsic apoptotic pathway and modulation of NF-κB signaling.^{[8][9]} However, direct evidence for **Demethoxyencecalin**'s involvement in these specific pathways is currently lacking.



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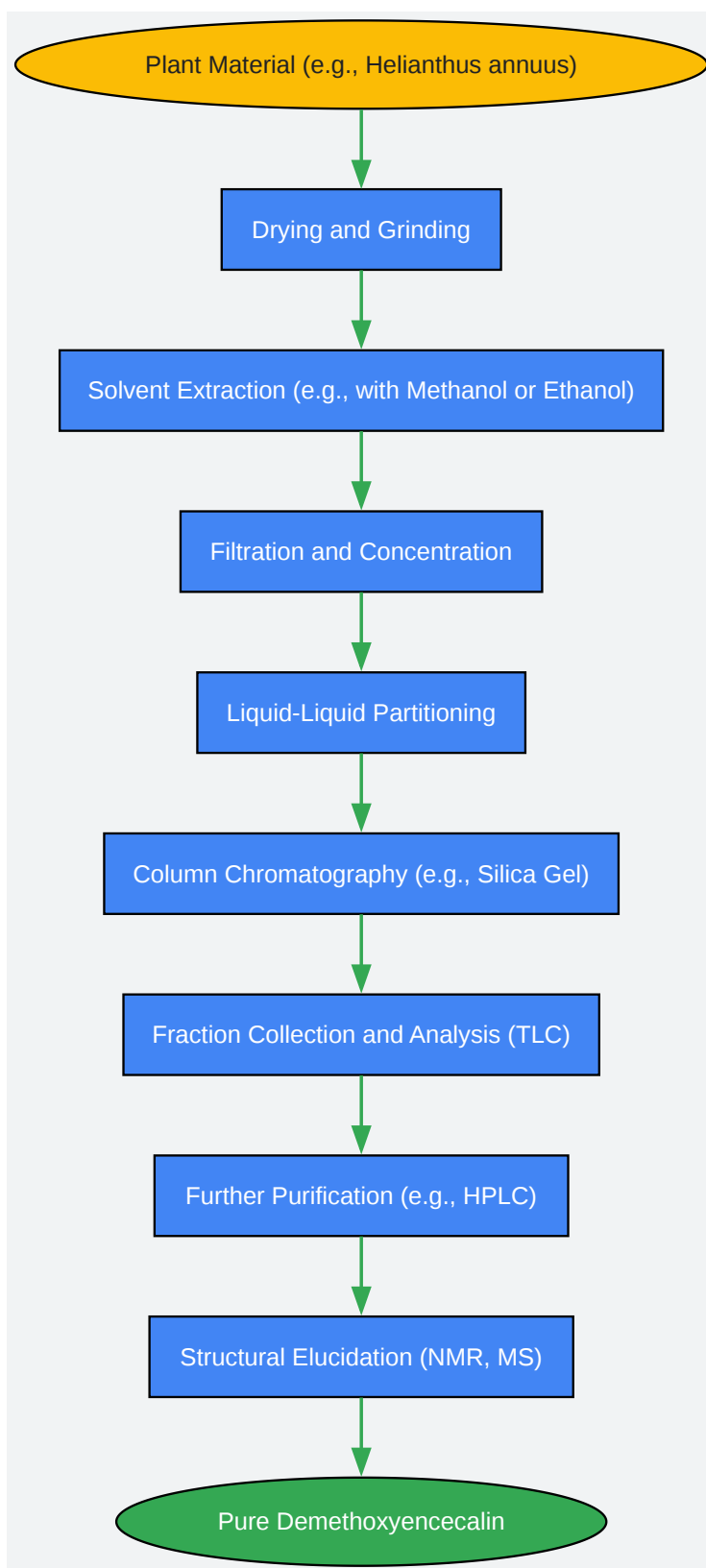
A hypothesized mechanism of antifungal action for **Demethoxyencecalin**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and specific bioassays of **Demethoxyencecalin** are not extensively available in the public domain. However, based on general laboratory practices for natural product chemistry and mycology, the following outlines provide a framework for such experiments.

General Protocol for Isolation from Plant Material

The isolation of **Demethoxyencecalin** from sources like *Helianthus annuus* would typically follow a multi-step extraction and chromatographic purification process.



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A general workflow for the isolation of **Demethoxyencecalin**.

General Protocol for Antifungal Susceptibility Testing

The antifungal activity of **Demethoxyencecalin** can be assessed using standard methods such as broth microdilution or agar well diffusion assays.^{[3][5]}

1. Preparation of Fungal Inoculum:

- A pure culture of the test fungus (e.g., *Candida albicans*, *Aspergillus niger*) is grown on a suitable agar medium.
- A suspension of fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).

2. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

- A serial dilution of **Demethoxyencecalin** is prepared in a liquid growth medium in a 96-well microtiter plate.
- Each well is inoculated with the standardized fungal suspension.
- Positive (no compound) and negative (no fungus) control wells are included.
- The plate is incubated at an appropriate temperature for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

3. Agar Well Diffusion Method:

- A suitable agar medium is poured into Petri dishes and allowed to solidify.
- The surface of the agar is uniformly inoculated with the standardized fungal suspension.
- Wells of a specific diameter are cut into the agar.
- A known concentration of **Demethoxyencecalin** solution is added to each well.
- A solvent control is also included.

- The plates are incubated for 24-72 hours.
- The antifungal activity is determined by measuring the diameter of the zone of inhibition around each well.

Biotransformation

Studies on cell suspension cultures of *Ageratina adenophora* have shown that **Demethoxyencecalin** can undergo biotransformation. When fed to these cell cultures, it is hydroxylated at one of the geminal methyl groups of the chromene heterocycle, with the product accumulating in the growth medium.^[10] This highlights the potential for enzymatic modification of the **Demethoxyencecalin** structure.

Conclusion

Demethoxyencecalin is a natural product with defined physical and chemical properties and promising antifungal activity. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways it modulates, and to develop standardized protocols for its isolation and biological evaluation. Its potential for biotransformation also opens avenues for the creation of novel derivatives with potentially enhanced therapeutic properties. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

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- To cite this document: BenchChem. [Demethoxyencecalin: A Technical Overview of its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101448#physical-and-chemical-properties-of-demethoxyencecalin]

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